Welcome to the BenchChem Online Store!
molecular formula C11H11N3O3 B8694991 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid

6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid

Cat. No. B8694991
M. Wt: 233.22 g/mol
InChI Key: KOFJLGIEQMFPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08754100B2

Procedure details

Lithium hydroxide powder (13 g) was added to a suspension of 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carbonitrile (52.4 g) in water (464 mL), and the mixture was heated under reflux for three hours. The reaction solution was left to cool to room temperature. The reaction solution was filtered through celite, and the celite was washed with water (100 mL×4). Concentrated hydrochloric acid was added to the filtrate under ice-cooling to adjust the pH to 4 to 5. The precipitated powder was collected by filtration. The resulting powder was washed with water and then air-dried for three days to obtain 51.9 g of the title compound. The property values of the compound are as follows.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
52.4 g
Type
reactant
Reaction Step One
Name
Quantity
464 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[Li+].[CH3:3][O:4][C:5]1[N:10]=[C:9]([C:11]#N)[CH:8]=[CH:7][C:6]=1[N:13]1[CH:17]=[C:16]([CH3:18])[N:15]=[CH:14]1.[OH2:19]>>[CH3:3][O:4][C:5]1[N:10]=[C:9]([C:11]([OH:19])=[O:1])[CH:8]=[CH:7][C:6]=1[N:13]1[CH:17]=[C:16]([CH3:18])[N:15]=[CH:14]1 |f:0.1|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
52.4 g
Type
reactant
Smiles
COC1=C(C=CC(=N1)C#N)N1C=NC(=C1)C
Name
Quantity
464 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for three hours
Duration
3 h
WAIT
Type
WAIT
Details
The reaction solution was left
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through celite
WASH
Type
WASH
Details
the celite was washed with water (100 mL×4)
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid was added to the filtrate under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The precipitated powder was collected by filtration
WASH
Type
WASH
Details
The resulting powder was washed with water
CUSTOM
Type
CUSTOM
Details
air-dried for three days
Duration
3 d

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=N1)C(=O)O)N1C=NC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 51.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.